Sodium hypochlorite (NaOCl) is a widely used chemical with a variety of applications, particularly known for its role as an irrigant in endodontic treatments and as a disinfectant in various settings. Its efficacy and mechanism of action have been the subject of numerous studies, which have explored its antimicrobial properties, tissue dissolution capacity, and effects on different biological systems123456.
The antimicrobial and physico-chemical properties of sodium hypochlorite are key to its mechanism of action. It causes biosynthetic alterations in cellular metabolism, phospholipid destruction, and formation of chloramines that interfere with cellular metabolism. Additionally, it has an oxidative action that results in irreversible enzymatic inactivation in bacteria, and it degrades lipids and fatty acids. These properties make NaOCl an effective antimicrobial agent, particularly in the context of endodontic therapy3.
In the field of endodontics, NaOCl is the most commonly used irrigating solution due to its ability to flush out debris, remove pulpal remnants, and dissolve tissues. Concentrations ranging from 0.5% to 5.25% have been shown to be effective, with higher concentrations providing more complete removal of pulpal remnants and predentin from uninstrumented surfaces. The efficacy of NaOCl can be further enhanced by delivery methods such as ultrasonic devices1. Additionally, combining NaOCl with other agents like chlorhexidine gluconate can result in improved antimicrobial effects, potentially due to the formation of "chlorhexidine chloride"4.
In membrane bioreactors (MBRs), NaOCl is used for membrane cleaning. However, its oxidizing properties can damage microbial cells, affecting cell integrity and metabolism. This can lead to decreased organic matter and nitrogen removal efficiencies due to the inhibition of key enzymes. Moreover, increased intracellular reactive oxygen species (ROS) production can further damage microbial cells2.
NaOCl has been observed to have antiaggregating effects on platelet-enriched blood plasma. While the exact mechanism is not fully explained, it is known that NaOCl can modify not only microbial cells but also animal cells, which may have implications for its use in medical disinfection5.
The tissue-dissolving ability of NaOCl is influenced by concentration, temperature, agitation, and the presence of surfactants. Higher concentrations, temperatures, and agitation enhance its efficacy. The addition of a surface active agent to NaOCl solutions can further improve tissue dissolution, making it more effective in endodontic applications6.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: